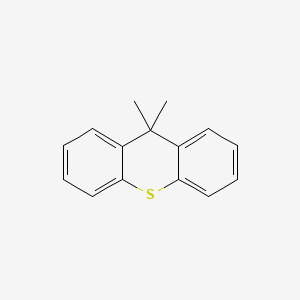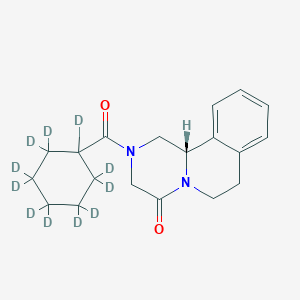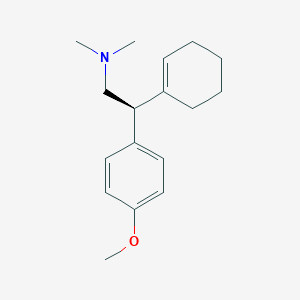![molecular formula C21H14O6 B11928060 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is an aromatic compound with three carboxylic acid groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.
Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to carbon dioxide under specific conditions.
Condensation Reactions: The carboxylic acid groups can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).
Major Products Formed
Reduction: Formation of alcohols.
Oxidation: Formation of carbon dioxide.
Condensation: Formation of amides and esters.
科学的研究の応用
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Chemistry: Employed in the synthesis of dendrimers and other complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure with three carboxylic acid groups attached to a benzene ring.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of carboxylic acid groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Contains two carboxylic acid groups on a benzene ring.
Uniqueness
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and its ability to form stable coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
特性
分子式 |
C21H14O6 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
AKCOXFGRLZSRRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)


![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
